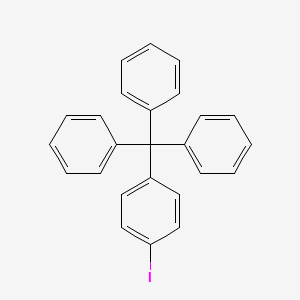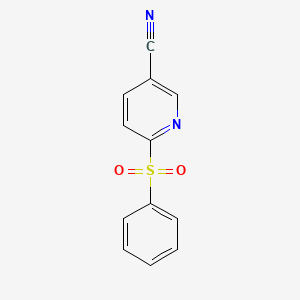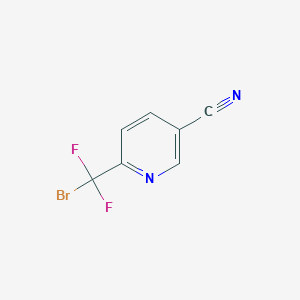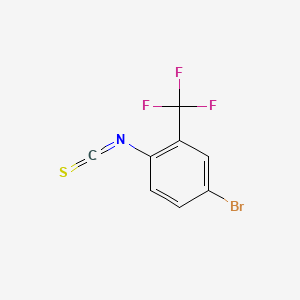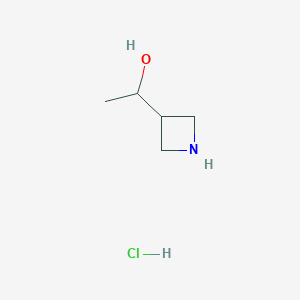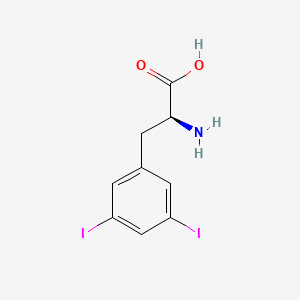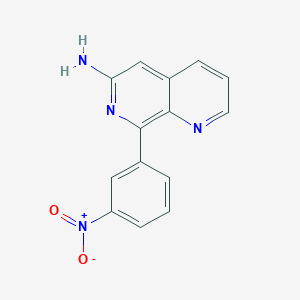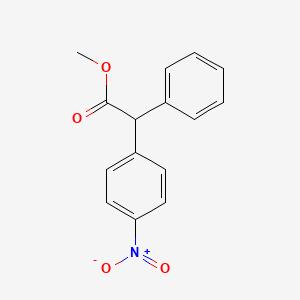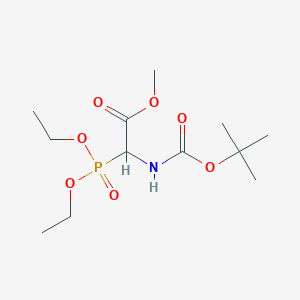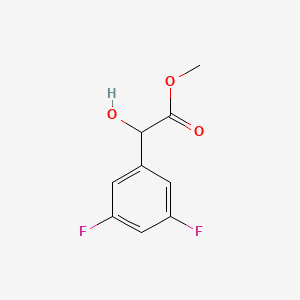![molecular formula C11H9ClF3NO B3040543 4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one CAS No. 215519-29-2](/img/structure/B3040543.png)
4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-aminopropanoate with 4-chlorobenzaldehyde. The reaction proceeds via an imine formation, followed by cyclization to yield the final product. Detailed synthetic pathways and conditions can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Heterocycles
Researchers have developed methods for synthesizing intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which are pivotal in producing pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution. These compounds are obtained through cyclizations that may involve simple dehydration or decarboxylation, demonstrating the versatility of trifluoromethylated enones in heterocyclic chemistry (Andrew & Mellor, 2000).
Novel Modes of Isomerization and Cyclization
Another study highlights the conversion of N-ethylidene-tert-butylamine to 4-tert-butylamino-1,1,1-trifluorobut-3-en-2-one, which, upon treatment with anilines, undergoes amino substituent exchange and, when heated in the presence of phosphoryl trichloride, results in 2-(trifluoromethyl)quinolines through an N -> ortho shift and cyclization process (Keller & Schlosser, 1996).
Antimicrobial Activity Screening
The synthesis and screening of various 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives, derived from (Z)-4-((3-chloro-4-fluorophenyl)amino)-1,1,1-trifluorobut-3-en-2-ones, were examined for antimicrobial activity. Despite the innovative approach, these compounds did not show significant results against bacteria and fungi at the tested concentrations (Bonacorso et al., 2018).
Peptide Synthesis Applications
The potential of 4,4,4-trifluoro-3-oxo-1-butenyl groups as protective groups for the N-H terminal of amino acids in peptide synthesis was explored. This study suggests that amino acids can react with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield N-protected amino acids, which are pivotal in the formation of peptide bonds without racemization (Gorbunova et al., 1991).
Conformational and Docking Studies
An investigation into triazole derivatives, specifically those synthesized with variations of the chlorobenzyl group, focused on their structural aspects, chemical reactivity, and potential inhibitory activity against tuberculosis through molecular docking analyses. These studies provide insights into the structure-activity relationships and potential pharmaceutical applications of such compounds (Kumar et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Biochemische Analyse
Biochemical Properties
4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to changes in the metabolic pathways of the cells .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with these enzymes can affect the overall metabolic flux and levels of specific metabolites within the cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. The presence of targeting signals or post-translational modifications can influence the subcellular distribution and activity of this compound.
Eigenschaften
IUPAC Name |
(E)-4-[(3-chlorophenyl)methylamino]-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-3-1-2-8(6-9)7-16-5-4-10(17)11(13,14)15/h1-6,16H,7H2/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRJAHSTRGCYEF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CN/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


